
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester is a complex organic compound with a unique structure. This compound is characterized by its tricyclic benzotriazole core, which is fused with a methano bridge and substituted with a phenyl group and dimethyl ester functionalities. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
- 4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-
Uniqueness
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester stands out due to its tricyclic structure and the presence of both a methano bridge and ester functionalities. These features confer unique chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
56382-90-2 |
|---|---|
Formule moléculaire |
C17H19N3O4 |
Poids moléculaire |
329.35 g/mol |
Nom IUPAC |
dimethyl 5-phenyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-3-ene-2,6-dicarboxylate |
InChI |
InChI=1S/C17H19N3O4/c1-23-14(21)16-11-8-9-12(10-11)17(16,15(22)24-2)20(19-18-16)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
Clé InChI |
RYEXOAVTRFBHAK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12C3CCC(C3)C1(N(N=N2)C4=CC=CC=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



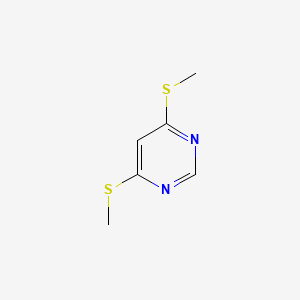
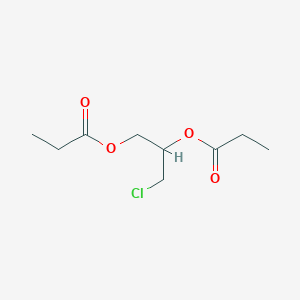

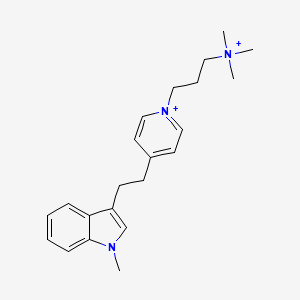
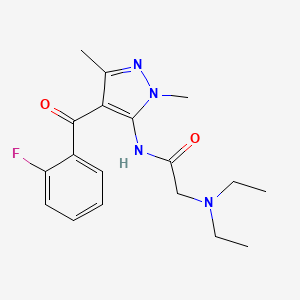

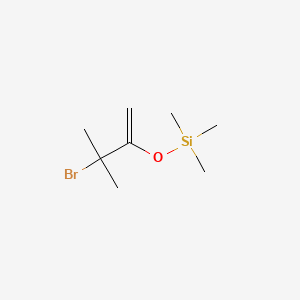
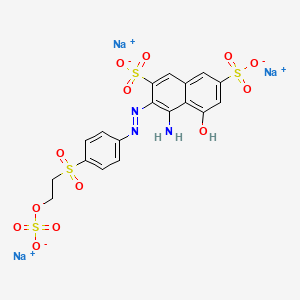
![3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2,9-diol](/img/structure/B12806637.png)




